molecular formula C16H19NO3S2 B2709035 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2319890-96-3

4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2709035
CAS No.: 2319890-96-3
M. Wt: 337.45
InChI Key: XMUHKYITVHTCDC-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in chemical biology and medicinal chemistry. This compound features a benzenesulfonamide pharmacore, a well-established scaffold in drug discovery known for its ability to form hydrogen bonds and interact with various enzyme active sites . Benzenesulfonamide derivatives are investigated for a wide spectrum of biological activities. Notably, they are recognized as key inhibitors of carbonic anhydrase isoforms (CAIs), with certain inhibitors selectively targeting cancer-associated isoforms like CA IX and XII for potential anticancer applications . Research also highlights the role of benzenesulfonamide-containing compounds as potent inhibitors of the HIV-1 Capsid (CA) protein, representing a novel mechanism for antiviral development . Furthermore, this chemical class is explored for targeting peroxisome proliferator-activated receptors (PPAR-γ) for metabolic diseases, 5-HT6 receptors for neurological disorders, and for their potential anticholinesterase activity . The structure of this particular compound incorporates a thiophene ring, a common heterocyclic bioisostere used in medicinal chemistry to optimize a compound's physicochemical properties and binding affinity . Researchers can utilize 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide as a building block or a reference standard in structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-acetyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12(18)13-4-6-15(7-5-13)22(19,20)17-11-16(2,3)14-8-9-21-10-14/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUHKYITVHTCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the acetyl and benzenesulfonamide groups. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Scientific Research Applications

Medicinal Chemistry

The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics. Research indicates that derivatives of sulfonamides can effectively inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.

Antibacterial Activity :

  • Compounds similar to 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MICs) for related compounds often range from 15.625 μM to 125 μM, indicating their effectiveness in inhibiting bacterial growth.
CompoundTarget BacteriaMIC (μM)
Compound AS. aureus15.625
Compound BE. coli62.5

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that related sulfonamides can inhibit the growth of cancer cell lines by targeting specific pathways involved in tumorigenesis.

Mechanism of Action :

  • The compound potentially inhibits carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis.

Case Study :
A study focusing on the inhibition of hCA IX and hCA XII by sulfonamide derivatives revealed IC50 values as low as 43 nM, indicating potent anticancer activity.

Research indicates that the compound may exhibit additional biological activities beyond antibacterial and anticancer effects. Its derivatives could interact with various biological targets, leading to diverse pharmacological effects.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two groups: sulfonamide derivatives () and thiophene-containing amides (). Key comparisons are outlined below:

Sulfonamide Derivatives ()
Compound Name Substituents on Sulfonamide Nitrogen Key Functional Groups Structural Features Reference
Target Compound 2-methyl-2-(thiophen-3-yl)propyl Acetyl (para), thiophene (3-yl) Branched alkyl-thiophene, electron-withdrawing acetyl
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Methyl Chloroacetyl (para) Electron-withdrawing chloroacetyl, linear chain
N-[4-(4-Fluorophenyl)-5-formyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Methyl, 4-fluorophenyl Fluorophenyl, formyl Heteroaromatic pyrimidine, polar formyl

Key Differences :

  • Steric Profile : The branched thiophene-3-ylpropyl group in the target compound introduces greater steric hindrance compared to the linear chains in analogs, which may influence binding to hydrophobic pockets in biological targets.
Thiophene-Containing Amides ()
Compound Name (Simplified) Thiophene Position Amide Substituents Key Functional Groups Reference
Target Compound 3-yl 4-acetylbenzenesulfonamide Acetyl, branched alkyl-thiophene
N-[2-(3-methylthiophen-2-yl)ethyl]cyclopentanecarboxamide 2-yl Cyclopentanecarboxamide, methoxypropyl Cycloalkane, methoxy
N-(3-ethoxypropyl)-N-[...]butanamide 2-yl Butanamide, ethoxypropyl Aliphatic chain, ethoxy

Key Differences :

  • Solubility : The ethoxypropyl and methoxy groups in compounds enhance hydrophilicity, whereas the target’s acetyl and branched alkyl groups may increase lipophilicity.
  • Backbone Flexibility : The rigid benzenesulfonamide core of the target contrasts with the flexible aliphatic chains in amides, suggesting divergent conformational preferences.

Research Findings and Implications

  • Structural Analysis : Crystallographic data for analogous compounds (e.g., thiophene derivatives) were likely determined using SHELX software, a standard tool for small-molecule refinement . The branched thiophene-3-yl group in the target may result in unique crystal packing compared to 2-yl analogs.
  • The target’s thiophene moiety could further modulate selectivity .
  • Synthetic Challenges : The steric bulk of the 2-methyl-2-(thiophen-3-yl)propyl group may complicate synthesis compared to simpler N-alkyl sulfonamides in .

Biological Activity

4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H17N1O3SC_{14}H_{17}N_{1}O_{3}S and a molecular weight of approximately 287.36 g/mol. The presence of the thiophene ring and sulfonamide group contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that various sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide possess activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related sulfonamides have been reported as low as 3.9 μg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .
CompoundMIC (μg/mL)Target Organism
4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamideTBDTBD
Related Sulfonamide3.9S. aureus
Related SulfonamideTBDA. xylosoxidans

Antidiabetic Activity

In preliminary studies, the compound exhibited potential antidiabetic effects when tested in induced diabetic models. The disc diffusion method was employed to assess its antibacterial properties, while the antidiabetic activity was evaluated through glucose tolerance tests .

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. Research indicates that derivatives of this class can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the inflammatory response .

CompoundInhibition (%)Cytokine
4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamideTBDTBD
Sulfonamide Derivative A78%TNF-α
Sulfonamide Derivative B89%IL-6

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. For instance, compounds structurally related to 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide have shown efficacy against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study on a series of thiazole-sulfonamide derivatives demonstrated significant antibacterial activity with a focus on structure-activity relationships. The results indicated that modifications in the thiophene moiety could enhance antibacterial potency .
  • In Vivo Antidiabetic Effects : In a controlled study using diabetic rats, sulfonamide derivatives were administered, resulting in improved glucose tolerance and reduced blood sugar levels compared to untreated controls .

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